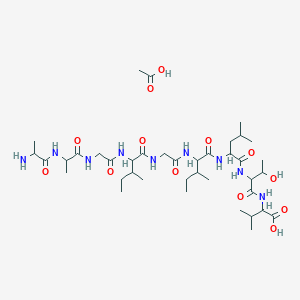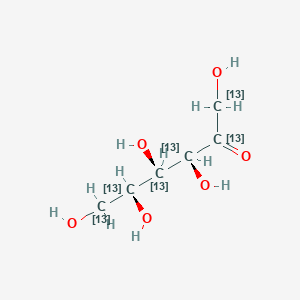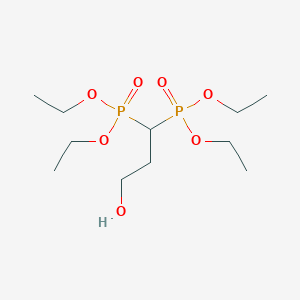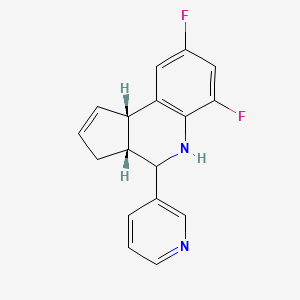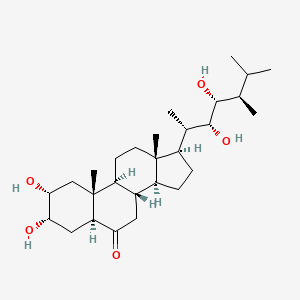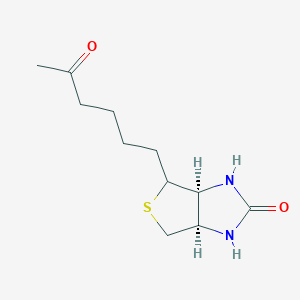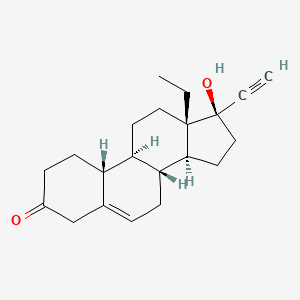
(+)-Deoxocassine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A concise total synthesis of (+)-Deoxocassine has been achieved from d-xylose, involving key steps such as alkyl Grignard reaction, S N 2 substitution of mesylate by azide, Wittig reaction, and reductive amination (Kishore et al., 2012). Another approach employs the aza-Achmatowicz oxidation as the key step for synthesizing cis-2,3,6-trisubstituted piperidines, illustrating a facile synthesis pathway for (+)-Deoxocassine (Cassidy & Padwa, 2004).
Applications De Recherche Scientifique
Synthesis from d-xylose
A significant advancement in the synthesis of (+)-deoxocassine was achieved by deriving it from d-xylose. Key steps in this process included alkyl Grignard reaction, S N 2 substitution by azide, Wittig reaction, and reductive amination. This synthesis presents a concise and efficient method for producing (+)-deoxocassine (Kishore et al., 2012).
Diastereoselective Reduction in Synthesis
The diastereoselective reduction of chiral piperidine β-enamino esters and ketones played a crucial role in synthesizing (+)-deoxocassine. This process led to the successful creation of 2,3- or 2,3,6-substituted piperidines, demonstrating a versatile approach to synthesizing this compound (Noël et al., 2007).
Asymmetric Aminohydroxylation Route
An asymmetric aminohydroxylation route was developed to create cis-2,6-disubstituted piperidine-3-ol, which was then applied to the synthesis of (−)-deoxocassine. This method demonstrated efficiency, flexibility, and convergence, showcasing an innovative approach to synthesizing this alkaloid (Kandula & Kumar, 2006).
Aza-Achmatowicz Approach
The aza-Achmatowicz oxidation method was employed to synthesize several cis-2,3,6-trisubstituted piperidines, including (+)-deoxocassine. This approach facilitated the facile synthesis of piperidin-3-ol alkaloids, highlighting its utility in creating complex molecular structures (Cassidy & Padwa, 2004).
Propriétés
Numéro CAS |
38726-62-4 |
|---|---|
Nom du produit |
(+)-Deoxocassine |
Formule moléculaire |
C₁₈H₃₇NO |
Poids moléculaire |
283.49 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



